molecular formula C14H12N4O2 B11990016 2-(Benzotriazol-1-ylmethylamino)benzoic acid

2-(Benzotriazol-1-ylmethylamino)benzoic acid

Cat. No.: B11990016
M. Wt: 268.27 g/mol
InChI Key: CLTCGPIRPXRPTL-UHFFFAOYSA-N
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Description

2-((1H-1,2,3-BENZOTRIAZOL-1-YLMETHYL)AMINO)BENZOIC ACID is a chemical compound with the molecular formula C14H12N4O2 and a molecular weight of 268.277 g/mol . This compound is part of a class of chemicals known for their unique structural properties, which include a benzotriazole moiety linked to a benzoic acid derivative. It is often used in various scientific research applications due to its versatile chemical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-((1H-1,2,3-BENZOTRIAZOL-1-YLMETHYL)AMINO)BENZOIC ACID typically involves the reaction of benzotriazole with a benzoic acid derivative under specific conditions. One common method involves the use of a coupling reagent to facilitate the formation of the amide bond between the benzotriazole and the benzoic acid . The reaction is usually carried out in an organic solvent such as dichloromethane or dimethylformamide, and may require the use of a base such as triethylamine to neutralize the reaction mixture.

Industrial Production Methods

In an industrial setting, the production of this compound may involve more scalable methods such as continuous flow synthesis. This approach allows for the efficient production of large quantities of the compound by continuously feeding the reactants into a reactor and collecting the product as it forms. This method can improve yield and reduce production costs compared to traditional batch synthesis .

Chemical Reactions Analysis

Types of Reactions

2-((1H-1,2,3-BENZOTRIAZOL-1-YLMETHYL)AMINO)BENZOIC ACID can undergo various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents such as potassium permanganate for oxidation, reducing agents like sodium borohydride for reduction, and nucleophiles such as amines or thiols for substitution reactions. The reactions are typically carried out under controlled temperatures and may require catalysts to enhance reaction rates .

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield benzoic acid derivatives with additional oxygen functionalities, while substitution reactions can produce a variety of benzotriazole-substituted compounds .

Mechanism of Action

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2-((1H-1,2,3-BENZOTRIAZOL-1-YLMETHYL)AMINO)BENZOIC ACID is unique due to its specific structural arrangement, which combines the benzotriazole moiety with a benzoic acid derivative. This unique structure imparts distinct chemical and biological properties, making it valuable for various applications in research and industry .

Properties

Molecular Formula

C14H12N4O2

Molecular Weight

268.27 g/mol

IUPAC Name

2-(benzotriazol-1-ylmethylamino)benzoic acid

InChI

InChI=1S/C14H12N4O2/c19-14(20)10-5-1-2-6-11(10)15-9-18-13-8-4-3-7-12(13)16-17-18/h1-8,15H,9H2,(H,19,20)

InChI Key

CLTCGPIRPXRPTL-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C(=C1)C(=O)O)NCN2C3=CC=CC=C3N=N2

Origin of Product

United States

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